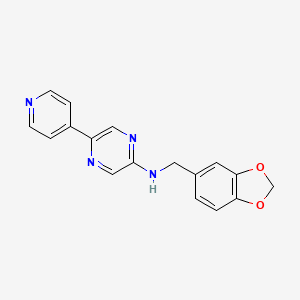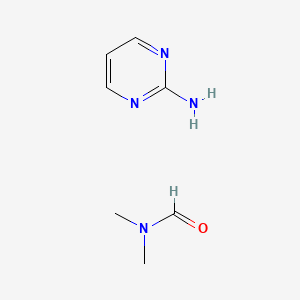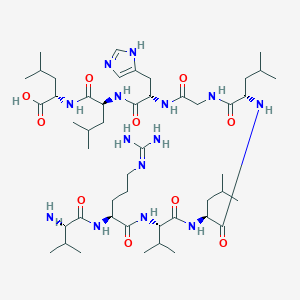![molecular formula C21H11N3 B14215436 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-40-3](/img/structure/B14215436.png)
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile is a complex organic compound known for its unique structure and properties. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms, connected to a phenyl ring through an ethynyl linkage. The phenyl ring is further connected to a benzonitrile group via another ethynyl linkage. This intricate structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives. Substitution reactions can lead to the formation of halogenated or nucleophile-substituted products.
Aplicaciones Científicas De Investigación
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrazine ring in the compound can interact with various enzymes and receptors, modulating their activity. The ethynyl linkages provide rigidity to the molecule, allowing it to fit into specific binding sites with high affinity. This interaction can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound has a similar structure but with a formyl group instead of a pyrazine ring.
2-({2-[(Phenyl)ethynyl]phenyl}ethynyl)benzonitrile: This compound lacks the pyrazine ring, making it less complex.
Uniqueness
2-({2-[(Pyrazin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile stands out due to the presence of the pyrazine ring, which imparts unique electronic and steric properties. This makes it more versatile in various applications, particularly in fields requiring specific molecular interactions and stability .
Propiedades
Número CAS |
823227-40-3 |
|---|---|
Fórmula molecular |
C21H11N3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
2-[2-[2-(2-pyrazin-2-ylethynyl)phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C21H11N3/c22-15-20-8-4-3-7-19(20)10-9-17-5-1-2-6-18(17)11-12-21-16-23-13-14-24-21/h1-8,13-14,16H |
Clave InChI |
RQCNWOKFTVJQBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=CC=C2C#N)C#CC3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215376.png)
![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}-2-methylpropanamide](/img/structure/B14215397.png)
![11-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]undecanoic acid](/img/structure/B14215404.png)

![(2R,5S)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14215430.png)
![Ethanone, 1-[1-(2-ethoxyethyl)-4-methoxy-4-piperidinyl]-](/img/structure/B14215444.png)


![2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14215464.png)
